Product packaging for 5,6-Dimethylfuro[2,3-b]pyridine(Cat. No.:CAS No. 105783-88-8)

5,6-Dimethylfuro[2,3-b]pyridine

Cat. No.: B008903
CAS No.: 105783-88-8
M. Wt: 147.17 g/mol
InChI Key: ZVZFEJIVZQSMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview 5,6-Dimethylfuro[2,3-b]pyridine (CAS 105783-88-8) is a high-value fused heterocyclic compound of significant interest in contemporary chemical and pharmaceutical research. This structural motif, featuring an electron-deficient pyridine ring fused with an electron-rich furan ring, creates a unique electronic and structural landscape. This "privileged structure" is a versatile scaffold in drug discovery, capable of providing useful ligands for multiple receptor or enzyme targets. Research Applications and Value The furo[2,3-b]pyridine core is integral to modern medicinal chemistry due to its presence in a wide array of biologically active compounds. Its isosteric relationship to the 7-azaindole core has made it a particularly valuable template for the design of kinase inhibitors, a crucial class of therapeutics for oncology and inflammatory diseases. Recent studies have successfully developed potent Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold for treating inflammatory and autoimmune disorders. The specific introduction of 5,6-dimethyl substituents on the pyridine ring can strategically influence the compound's physical properties, such as lipophilicity and metabolic stability, making it a critical intermediate for Structure-Activity Relationship (SAR) studies. Chemical Profile CAS Number: 105783-88-8 Molecular Formula: C9H9NO Molecular Weight: 147.17 g/mol SMILES: CC1=CC2=C(N=C1C)OC=C2 InChI Key: ZVZFEJIVZQSMCZ-UHFFFAOYSA-N Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B008903 5,6-Dimethylfuro[2,3-b]pyridine CAS No. 105783-88-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105783-88-8

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

5,6-dimethylfuro[2,3-b]pyridine

InChI

InChI=1S/C9H9NO/c1-6-5-8-3-4-11-9(8)10-7(6)2/h3-5H,1-2H3

InChI Key

ZVZFEJIVZQSMCZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=C1C)OC=C2

Canonical SMILES

CC1=CC2=C(N=C1C)OC=C2

Synonyms

Furo[2,3-b]pyridine, 5,6-dimethyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for Furo 2,3 B Pyridine and Analogous Systems

Retrosynthetic Analysis of the Furo[2,3-b]pyridine (B1315467) Framework

Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically deconstructing the target molecule into simpler, commercially available starting materials. For the furo[2,3-b]pyridine core, two principal retrosynthetic disconnections are considered.

Construction of the Furan (B31954) Moiety onto a Prefunctionalized Pyridine (B92270) Scaffold

One of the most common and effective strategies for synthesizing furo[2,3-b]pyridines involves the annulation of a furan ring onto a pre-existing, suitably functionalized pyridine derivative. This approach typically begins with a pyridine bearing functional groups that facilitate the formation of the fused furan ring.

A notable example of this strategy is the gram-scale synthesis of 3,5-disubstituted furo[2,3-b]pyridines. The synthesis commences with a 2,5-dihalonicotinic acid, which is first esterified. The subsequent key step involves a tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction. The ester of the dihalonicotinic acid is treated with a deprotonated α-hydroxyacetate, which acts as a binucleophile. The alkoxide displaces the halide at the 2-position of the pyridine ring, followed by an intramolecular cyclization of the resulting intermediate to construct the furan ring. This sequence efficiently yields the furo[2,3-b]pyridine core. Subsequent hydrolysis and decarboxylation afford the final product.

A specific implementation of this methodology involves the reaction of ethyl 2,5-dichloronicotinate with the sodium salt of ethyl 2-hydroxyacetate. The resulting intermediate undergoes intramolecular cyclization to furnish the corresponding furo[2,3-b]pyridine derivative. This method has been optimized for large-scale synthesis, highlighting its practicality and robustness.

StepReactantsReagents and ConditionsProductYield (%)
12,5-Dichloronicotinic acidEtOH, H₂SO₄, 80 °C, 16 hEthyl 2,5-dichloronicotinate95
2Ethyl 2,5-dichloronicotinate, Ethyl 2-hydroxyacetateNaH, THF, 0–70 °C, 3 hEthyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate88
3Ethyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate1. KOH, EtOH, 100 °C, 20 min; 2. aq. HCl, 100 °C, 20 min5-Chloro-3-hydroxyfuro[2,3-b]pyridine46

Cyclization of the Pyridine Moiety onto a Prefunctionalized Furan Scaffold

An alternative retrosynthetic approach involves the construction of the pyridine ring onto a pre-existing furan scaffold. This strategy is less common but offers a different avenue for accessing the furo[2,3-b]pyridine system. The synthesis begins with a furan derivative bearing appropriate functional groups that can participate in the formation of the fused pyridine ring.

One conceptual pathway involves the use of a furan derivative with vicinal functional groups that can react with a three-carbon building block to form the pyridine ring. For instance, a 2-amino-3-acylfuran could, in principle, undergo condensation with a suitable dicarbonyl equivalent or its precursor to construct the pyridine ring. The transformation of furan derivatives into pyridines has been described, often involving oxidation of the furan ring to a 1,4-dicarbonyl compound, which can then condense with ammonia (B1221849) or an ammonia equivalent to form the pyridine ring. scispace.com For example, 2-carbomethoxy-5-isopropylfuran can be converted to 6-isopropyl-3-pyridinol. scispace.com This general principle can be conceptually applied to furan precursors that would lead to the furo[2,3-b]pyridine skeleton.

Classical and Modern Synthetic Routes towards Furo[2,3-b]pyridines

A variety of synthetic methods, ranging from classical condensation reactions to modern transition-metal-catalyzed processes, have been developed for the synthesis of the furo[2,3-b]pyridine core.

Condensation and Cyclization Strategies

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. stackexchange.com This reaction is a powerful tool for carbon-carbon bond formation and can be conceptually applied to the synthesis of precursors for furo[2,3-b]pyridines.

While a direct Claisen-Schmidt condensation to form the furo[2,3-b]pyridine ring system in a single step is not a standard named reaction, the principles of the reaction can be utilized to build key intermediates. For instance, a substituted 2-hydroxypyridine (B17775) could be acylated to introduce a ketone adjacent to the hydroxyl group. A subsequent intramolecular Claisen-type condensation could then be envisioned to form the furan ring.

More practically, the Claisen-Schmidt condensation can be employed to synthesize chalcone-like intermediates which can then be further elaborated to the furo[2,3-b]pyridine system. For example, the condensation of a substituted 2-hydroxy-3-acetylpyridine with an appropriate aldehyde could yield a chalcone. This intermediate could then undergo a subsequent cyclization, such as an oxidative cyclization, to form the furan ring fused to the pyridine.

The fundamental steps of a Claisen condensation involve the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester. This is followed by the elimination of an alkoxide to form a β-keto ester. This sequence of reactions highlights the versatility of condensation chemistry in the construction of complex heterocyclic systems.

Reduction-Based Synthetic Pathways

Reduction-based synthetic strategies often involve the reduction of a nitro group to an amino group, which can then participate in a cyclization reaction to form a heterocyclic ring. This approach is particularly useful for the synthesis of nitrogen-containing heterocycles.

In the context of furo[2,3-b]pyridine synthesis, a plausible pathway would involve a starting material such as a 2-alkoxy-3-nitropyridine derivative bearing a side chain that can cyclize upon reduction of the nitro group. For example, a 2-alkoxy-3-nitropyridine substituted at the 4-position with a propargyl ether could be a suitable precursor. The synthesis would proceed via the following conceptual steps:

Starting Material: A substituted 2-alkoxy-3-nitropyridine.

Introduction of a side chain: Introduction of a side chain containing a latent carbonyl or a group that can be converted to one, ortho to the nitro group.

Reduction of the nitro group: The nitro group is reduced to an amino group. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel), or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). commonorganicchemistry.com

Intramolecular Cyclization: The newly formed amino group then undergoes an intramolecular condensation with the adjacent side chain to form the furan ring, yielding the furo[2,3-b]pyridine core.

This strategy allows for the late-stage formation of the furan ring, which can be advantageous if the furan ring is sensitive to reaction conditions used earlier in the synthesis. The chemoselectivity of the nitro group reduction in the presence of other functional groups is a key consideration in this approach.

An in-depth analysis of the synthetic methodologies for creating furo[2,3-b]pyridine and its related systems reveals a variety of chemical strategies. These methods range from the reduction of nitrofuro derivatives to the use of transition metal-catalyzed reactions and base-mediated cyclization protocols. Each approach offers unique advantages for the synthesis of this important heterocyclic scaffold.

2

1 Reduction of Nitrofuro Derivatives (e.g., 6-nitrofuro[2,3-b]pyridine)

The reduction of nitro-substituted furo[2,3-b]pyridines serves as a key method for introducing amino functionalities, which are versatile handles for further chemical modifications. The synthesis of aminofurans through the reduction of nitrofurans is a documented strategy. This transformation is crucial for creating derivatives with potential biological activity. For instance, the synthesis of furo[2,3-b]pyridine amidines with antianaphylactic activity has been achieved starting from 3-amino-furo[2,3-b]pyridines. nih.gov These amino derivatives are typically prepared by the reduction of the corresponding nitro compounds.

3 Transition Metal-Catalyzed Methodologies

Transition metal catalysis has emerged as a powerful tool for the construction of the furo[2,3-b]pyridine core, offering high efficiency and selectivity.

Palladium-catalyzed reactions are prominent in the synthesis of furo[2,3-b]pyridines. A concise, gram-scale synthesis has been developed that provides furo[2,3-b]pyridines with functional groups at the 3- and 5-positions, suitable for subsequent palladium-mediated cross-coupling reactions. nih.gov This multi-step synthesis is optimized for scale-up, with only the final step requiring column chromatography for purification. nih.gov

Another palladium(II)-catalyzed approach involves the synthesis of furopyridines from β-ketodinitriles and alkynes through an N–H/C annulation process. acs.orgresearchgate.netnih.gov This method is notable for the concurrent construction of both the furan and pyridine rings. acs.orgresearchgate.netnih.gov Furthermore, palladium catalysis has been employed in the intramolecular dual C–H activation of 3-phenoxypyridine (B1582220) 1-oxides to yield benzofuro[3,2-b]pyridine 1-oxides, which can be readily deoxygenated to the corresponding benzofuro[3,2-b]pyridines. acs.org A practical synthesis of the 5-chloromethyl-furo[2,3-b]pyridine pharmacophore has also been reported, featuring a Heck coupling followed by an NCS mediated oxidative cyclization. princeton.edu

Table 1: Overview of Palladium-Catalyzed Reactions for Furo[2,3-b]pyridine Synthesis
Starting MaterialsKey Reaction TypeCatalyst SystemSignificanceReference
2,5-Dichloronicotinic acid derivativesSNAr / Cyclization / Cross-CouplingPd catalystsGram-scale synthesis with handles for further functionalization. nih.gov
β-Ketodinitriles and AlkynesCyclization / N–H/C AnnulationPd(II)Concurrent formation of furan and pyridine rings. acs.orgresearchgate.netnih.gov
3-Phenoxypyridine 1-OxidesDual C–H Activation / CyclizationPd catalystsSynthesis of benzofuro[3,2-b]pyridines. acs.org
Substituted Pyridines and EthyleneHeck Coupling / Oxidative CyclizationPd catalysts / NCSPractical synthesis of a key pharmacophore. princeton.edu

Gold catalysts are effective in mediating cycloaddition reactions to form the furo[2,3-b]pyridine skeleton. A multi-catalytic protocol involving gold, palladium, and phosphoric acid has been developed for a relay cycloisomerization/asymmetric [4+2] cycloaddition between ynamides and a carbonate of 4-hydroxy-2-cyclopentenone, yielding enantioenriched furo[2,3-b]pyridine derivatives. rsc.orgresearchgate.net Gold catalysis has also been utilized in various other cycloaddition reactions, such as the synthesis of polycyclic furans and bicyclic oxazine (B8389632) derivatives. beilstein-journals.org Cationic gold catalysts can activate dienynes for [4+2] cycloadditions with nitriles to produce tetrasubstituted pyridines. beilstein-journals.org Furthermore, gold(I) catalysts can mediate the formation of pyrazoline derivatives from diaziridines and alkynes. nih.gov

Rhodium catalysts have proven useful in the synthesis of heterocycles through C-H functionalization. researchgate.net Rhodium(I) catalysts are used in intramolecular aromatic C-H annulations, while rhodium(III) catalysts can facilitate the oxidative coupling of C-H bonds with alkenes and other unsaturated partners. nih.gov For instance, Rh(III)-catalyzed C-H activation has been applied to the synthesis of isoquinolones from benzoylhydrazines and alkynes. rsc.org While direct rhodium-catalyzed synthesis of the furo[2,3-b]pyridine core is less commonly reported in the provided sources, the principles of rhodium-catalyzed C-H activation represent a viable strategy for the arylation and functionalization of pre-existing pyridine or furan rings to construct the fused system. researchgate.netnih.gov Rhodium-catalyzed hydroboration of pyridines has also been studied, leading to dihydropyridine (B1217469) and tetrahydropyridine (B1245486) products. rsc.org

Table 2: Transition Metal-Catalyzed Methodologies
MetalReaction TypeKey FeaturesReference
PalladiumCross-Coupling and AnnulationEnables gram-scale synthesis and functionalization. nih.gov
GoldCycloadditionAllows for asymmetric synthesis of enantioenriched products. rsc.orgresearchgate.net
RhodiumC-H Functionalization and ArylationOffers pathways for direct functionalization of C-H bonds. researchgate.netnih.gov

4 Base-Mediated Cyclization Protocols

Base-mediated cyclizations are a classical and effective method for constructing the furo[2,3-b]pyridine ring system. A concise 4-step synthesis of furo[2,3-b]pyridines utilizes a base-mediated tandem SNAr-cyclization reaction. nih.gov In this process, an alkoxide, generated by deprotonating a hydroxyacetate with a base like sodium hydride, displaces a leaving group on the pyridine ring, followed by an intramolecular cyclization to form the furan ring. nih.gov A three-component reaction catalyzed by a base has also been established for the synthesis of various pyridine derivatives from ynals, isocyanates, and amines or alcohols. acs.org

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The principle of DoM involves the use of a directing metalation group (DMG), which is typically a Lewis basic moiety. This group coordinates to a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or sec-butyllithium, and directs the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This process generates a stabilized organolithium intermediate, which can then be quenched with a wide variety of electrophiles to introduce new functional groups with high regiocontrol. wikipedia.org

In the context of the furo[2,3-b]pyridine scaffold, the pyridine nitrogen atom can itself act as a directing group. However, metalation of π-deficient heterocycles like pyridine can be complicated by competitive nucleophilic addition of the organolithium reagent to the ring. uwindsor.caharvard.edu The use of hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction. uwindsor.ca For the furo[2,3-b]pyridine system, functionalization can be directed to specific positions by installing appropriate DMGs on the pyridine ring portion of the molecule. The position of metalation is determined by the location of the DMG. After the introduction of the lithium atom, subsequent reaction with an electrophile allows for the introduction of various substituents.

The effectiveness and regioselectivity of DoM on the furo[2,3-b]pyridine nucleus are dictated by the directing ability of the chosen DMG. Below is a table illustrating potential directing groups and the anticipated sites of metalation.

Directing Metalation Group (DMG)Position of DMGAnticipated Site of MetalationExample Electrophile (E+)Resulting Functional Group
-OMeC-5C-4I₂-I
-CONEt₂C-5C-4Me₃SnCl-SnMe₃
-NHCOtBuC-6C-7DMF-CHO
-ClC-5C-4CO₂-COOH
Pyridine NN/AC-7D₂O-D

Synthetic Strategies for Regioselective Dimethyl Substitution at the 5,6-Positions of the Furo[2,3-b]pyridine Nucleus

The synthesis of the specific target molecule, 5,6-dimethylfuro[2,3-b]pyridine, requires a regioselective strategy to install the two methyl groups onto the pyridine portion of the heterocyclic core. A plausible and efficient approach involves constructing the furo[2,3-b]pyridine scaffold from a pre-functionalized pyridine starting material that already contains the desired 5,6-dimethyl substitution pattern.

One of the most robust methods for synthesizing the furo[2,3-b]pyridine core involves the nucleophilic aromatic substitution (SNAr) on a 2-halopyridine with an oxygen-containing nucleophile, followed by an intramolecular cyclization. nih.gov This strategy can be adapted for the synthesis of this compound, likely commencing from a 2-chloro-5,6-dimethylpyridine derivative.

The proposed synthetic sequence is outlined below. The key starting material, 2-chloro-3-hydroxy-5,6-dimethylpyridine, can be prepared through multi-step procedures starting from commercially available pyridines or via de novo ring synthesis methodologies.

Proposed Synthesis of this compound
StepReactantReagents and ConditionsProductDescription
12-Chloro-3-hydroxy-5,6-dimethylpyridineEthyl bromoacetate, K₂CO₃, Acetone, refluxEthyl 2-((2-chloro-5,6-dimethylpyridin-3-yl)oxy)acetateWilliamson ether synthesis to attach the acetate (B1210297) side chain.
2Ethyl 2-((2-chloro-5,6-dimethylpyridin-3-yl)oxy)acetateNaH, THF, refluxEthyl this compound-2-carboxylateBase-mediated intramolecular cyclization (SNAr) to form the furan ring.
3Ethyl this compound-2-carboxylate1. NaOH (aq), EtOH, reflux 2. H₃O⁺This compound-2-carboxylic acidSaponification of the ester to the corresponding carboxylic acid.
4This compound-2-carboxylic acidCopper powder, Quinoline (B57606), heatThis compoundDecarboxylation to yield the final target compound.

This regioselective approach ensures the precise placement of the methyl groups by incorporating them into the pyridine precursor prior to the construction of the fused furan ring.

Optimization and Scale-Up Considerations in Furo[2,3-b]pyridine Synthesis for Research Applications

The utility of furo[2,3-b]pyridines as scaffolds in medicinal chemistry, particularly as kinase inhibitors, necessitates synthetic routes that are not only efficient but also amenable to scale-up for the production of gram quantities of material for structure-activity relationship (SAR) studies. nih.govchemrxiv.org Research has focused on optimizing existing synthetic protocols to improve yields, reduce the number of steps, and minimize the need for costly and time-consuming purification methods like column chromatography.

A notable example is the development of a concise, four-step synthesis of a furo[2,3-b]pyridine core designed for further elaboration via cross-coupling reactions. nih.govchemrxiv.org This optimized route was successfully executed on a multi-gram scale, demonstrating its robustness for research applications. nih.gov A key feature of this synthesis is the telescoping of several steps, proceeding from the starting acid to the core alcohol intermediate over three steps without any need for chromatographic purification. chemrxiv.org

The optimized process highlights several key considerations for efficient scale-up:

Minimization of Purification Steps: Reducing the number of chromatographic purifications significantly enhances throughput and reduces solvent waste, which is crucial for large-scale synthesis. In the optimized route, only the final step required purification by column chromatography. nih.gov

High-Yielding Reactions: Each step in the sequence was optimized to achieve high yields, ensuring an efficient conversion of starting material to the final product.

Tandem Reactions: The use of a tandem SNAr-cyclization reaction to form the furo[2,3-b]pyridine core in a single step streamlines the process. chemrxiv.org

The table below summarizes the optimized, scalable synthesis of a key furo[2,3-b]pyridine intermediate.

Optimized Gram-Scale Synthesis of a Furo[2,3-b]pyridine Intermediate nih.govchemrxiv.org
StepStarting MaterialReactionProductYieldPurification
15-Chloro-2-fluoro-3-pyridinecarboxylic acidEsterificationtert-Butyl 5-chloro-2-fluoro-3-pyridinecarboxylate92%None
2tert-Butyl 5-chloro-2-fluoro-3-pyridinecarboxylateTandem SNAr-cyclizationtert-Butyl 5-chlorofuro[2,3-b]pyridine-3-carboxylate86%None
3tert-Butyl 5-chlorofuro[2,3-b]pyridine-3-carboxylateEster cleavage & Decarboxylation5-Chlorofuro[2,3-b]pyridin-3-ol89%None
45-Chlorofuro[2,3-b]pyridin-3-olTriflation5-Chlorofuro[2,3-b]pyridin-3-yl trifluoromethanesulfonate71%Column Chromatography

This scalable route provides rapid access to a versatile furo[2,3-b]pyridine core, enabling extensive medicinal chemistry programs. chemrxiv.org The principles of minimizing purification and maximizing yield are central to adapting laboratory-scale procedures for the larger quantities required in advanced research.

Chemical Reactivity and Derivatization of the Furo 2,3 B Pyridine System

Electrophilic and Nucleophilic Substitution Reactions on the Furo[2,3-b]pyridine (B1315467) Core

The dual electronic nature of the furo[2,3-b]pyridine system allows for both electrophilic and nucleophilic substitution reactions, with the site of reaction being highly dependent on the nature of the reagent and the reaction conditions.

The pyridine (B92270) portion of the furo[2,3-b]pyridine scaffold is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This has several significant consequences for its reactivity.

Electrophilic Substitution: The pyridine ring is strongly deactivated towards electrophilic aromatic substitution, much like nitrobenzene. uoanbar.edu.iquomustansiriyah.edu.iq The nitrogen atom withdraws electron density from the ring carbons, making them less attractive to positively charged electrophiles. uomustansiriyah.edu.iqgcwgandhinagar.com Furthermore, under the strongly acidic conditions often required for these reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated. uomustansiriyah.edu.iqgcwgandhinagar.com This creates a positively charged pyridinium (B92312) ion, which further deactivates the ring against attack by an electrophile. uoanbar.edu.iquomustansiriyah.edu.iq

When electrophilic substitution does occur, it happens under harsh conditions and preferentially at the C-4 position. uomustansiriyah.edu.iqquora.com Attack at C-4 (or C-6) is favored over attack at C-5 or C-7 because the resulting cationic intermediate is more stable. The positive charge in the intermediate for C-4 substitution can be delocalized across the carbon atoms without placing an unfavorable positive charge on the already electron-deficient nitrogen atom. uomustansiriyah.edu.iq

Nucleophilic Substitution: Conversely, the electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution. uomustansiriyah.edu.iqyoutube.com This reactivity is most pronounced at the positions alpha (C-7) and gamma (C-5) to the nitrogen atom. The classic Chichibabin reaction, where pyridine is heated with sodamide, results in direct amination at the 2-position (equivalent to C-7 in the furo[2,3-b]pyridine system). scribd.com Halogen atoms located at the C-7 or C-5 positions are also readily displaced by nucleophiles. uoanbar.edu.iq

In stark contrast to the pyridine ring, the furan (B31954) moiety is an electron-rich five-membered heterocycle. This is due to the participation of one of the oxygen atom's lone pairs in the aromatic π-system.

Electrophilic Substitution: The furan ring is highly activated towards electrophilic substitution and reacts readily under milder conditions than benzene. youtube.comyoutube.com Substitution occurs almost exclusively at the C-2 position. This high regioselectivity is explained by the stability of the cationic intermediate (the sigma complex) formed during the reaction. When an electrophile attacks at the C-2 position, the resulting positive charge can be delocalized over three resonance structures, providing significant stabilization. quora.com Attack at the C-3 position results in an intermediate with only two resonance structures, making it less stable. youtube.comquora.com Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation proceed preferentially at the C-2 position. youtube.com

Table 1: Summary of Reactivity at Key Positions of the Furo[2,3-b]pyridine Core

Position Ring Moiety Electronic Character Preferred Reaction Type Notes
C-2 Furan Electron-Rich Electrophilic Substitution Highly favored due to stable cationic intermediate. youtube.comquora.com
C-3 Furan Electron-Rich Electrophilic Substitution Disfavored compared to C-2. youtube.comquora.com
C-4 Pyridine Electron-Deficient Electrophilic Substitution Preferred site for electrophilic attack on the pyridine ring under harsh conditions. uomustansiriyah.edu.iqquora.com
C-7 Pyridine Electron-Deficient Nucleophilic Substitution Favored site for nucleophilic attack (alpha to nitrogen). uoanbar.edu.iqscribd.com

C-H Functionalization for Furo[2,3-b]pyridine Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules like furo[2,3-b]pyridines. These methods avoid the need for pre-functionalized starting materials, offering more direct routes to novel derivatives.

Direct C-H amination introduces a nitrogen-containing functional group onto the furo[2,3-b]pyridine core. While specific examples on 5,6-dimethylfuro[2,3-b]pyridine are not detailed, the principles can be inferred from pyridine chemistry. The aforementioned Chichibabin reaction is a classic example of a nucleophilic C-H amination, which would be expected to occur at the C-7 position. scribd.com The synthesis of various 3-amino-furo[2,3-b]pyridine derivatives has also been extensively reported, often serving as precursors for further elaboration into more complex heterocyclic systems. researchgate.netnih.gov

Iridium-catalyzed C-H borylation is a valuable method for installing a boronate ester group onto a heterocycle, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). However, the application of this methodology to pyridines and related azines presents significant challenges. rsc.org

The primary difficulty is the inhibition of the active iridium catalyst through coordination of the basic pyridine nitrogen lone pair to the vacant site on the metal center. rsc.org This coordination deactivates the catalyst and slows down or halts the borylation reaction. Overcoming this inhibition often requires specific substitution patterns on the pyridine ring. For instance, incorporating a substituent at the C-2 position of a pyridine can sterically hinder this unwanted coordination and allow the reaction to proceed. rsc.org In related quinoline (B57606) systems, regioselectivity is heavily influenced by steric factors, with borylation occurring at the least hindered positions. kiku.dk For a furo[2,3-b]pyridine system, borylation would likely be directed to the carbocyclic positions (C-4, C-5, C-6) or the C-3 position of the furan ring, depending on the catalyst system and existing substituents.

C-H Fluorination: The introduction of fluorine into drug candidates is a common strategy to improve metabolic stability and binding affinity. Direct C-H fluorination is therefore a highly desirable but challenging transformation. nih.gov A significant advance in this area is the use of silver(II) fluoride (B91410) (AgF2) for the site-selective fluorination of pyridines and diazines. nih.govresearchgate.net This method has been shown to be broadly applicable, operating at ambient temperature with exclusive selectivity for the C-H bond adjacent to the ring nitrogen. nih.gov For the furo[2,3-b]pyridine scaffold, this would correspond to fluorination at the C-7 position.

Challenges in this area include the hazardous nature and moisture sensitivity of powerful fluorinating agents like AgF2. orgsyn.org Future prospects lie in the development of milder, safer, and more broadly applicable fluorination reagents and catalytic systems that can offer different regioselectivities. psu.edu

Radical C-H Arylation: Palladium-catalyzed direct C-H arylation is a powerful tool for forming C-C bonds. However, applying these methods to electron-deficient pyridines is difficult due to the low reactivity of the C-H bonds and potential catalyst inhibition by the nitrogen lone pair. nih.gov Despite these challenges, protocols have been developed for the highly regioselective C-H arylation of pyridines bearing electron-withdrawing groups. nih.gov The regioselectivity is a result of a combination of electronic and steric effects; increased acidity of a C-H bond can facilitate its activation, while bulky substituents can direct the reaction elsewhere. nih.gov For thieno[2,3-b]pyridines, a related system, direct Pd-catalyzed C-H arylation has been successfully demonstrated at the C-3 position of the thiophene (B33073) ring. mdpi.com The future of C-H arylation on the furo[2,3-b]pyridine core will depend on the discovery of new catalytic systems that are more tolerant of the basic nitrogen and can provide high selectivity for each of the unique C-H bonds on the scaffold.

Ring-Opening and Rearrangement Pathways of Furo[2,3-b]pyridine Derivatives

The stability of the fused aromatic system generally preserves the furo[2,3-b]pyridine core. However, under specific conditions and with particular substrates, the furan portion of the molecule can be induced to undergo ring-opening reactions, often leading to the formation of new heterocyclic structures.

While reactions of simple furo[2,3-b]pyridines with hydrazine (B178648) often result in substitution or functional group transformation without cleavage of the core structure, studies on closely related fused-furan systems demonstrate the potential for furan ring opening. For instance, the reaction of substituted 2H-furo[3,2-b]pyran-2-ones with dinucleophiles like hydrazine has been shown to result in a recyclization process that involves the opening of the furan ring. nih.gov

In this type of transformation, the process is believed to begin with an attack by the nucleophile on the lactone moiety, followed by the subsequent opening of the furanone ring, which ultimately leads to the formation of a new heterocyclic system. nih.gov For example, the interaction of 2H-furo[3,2-b]pyran-2-ones with hydrazine derivatives can yield substituted pyrazol-3-ones, demonstrating a complete rearrangement of the original fused-ring system. nih.gov This reactivity highlights a potential, albeit less common, pathway for the transformation of activated furo[2,3-b]pyridine derivatives.

It is important to note that the nature of the fused heterocyclic ring significantly influences reactivity. In the case of furo[2,3-b]pyrrole esters, reaction with hydrazine in refluxing ethanol (B145695) simply yields the corresponding hydrazides, with the fused ring system remaining intact. mdpi.com

Table 1: Example of Furan Ring Opening in an Analogous Fused Heterocycle nih.gov

Starting MaterialNucleophileProduct (after Recyclization)Reaction Type
Substituted 2H-furo[3,2-b]pyran-2-oneHydrazineSubstituted Pyrazol-3-oneFuran Ring Opening / Recyclization
Substituted 2H-furo[3,2-b]pyran-2-oneHydroxylamineSubstituted IsoxazoloneFuran Ring Opening / Recyclization

Post-Synthetic Modification Strategies for Structure-Activity Relationship (SAR) Studies

Post-synthetic modification is a cornerstone of modern medicinal chemistry, allowing for the systematic diversification of a core scaffold to probe structure-activity relationships (SAR). The furo[2,3-b]pyridine system is frequently modified using this approach to optimize biological activity, selectivity, and pharmacokinetic properties. A common strategy involves the synthesis of a furo[2,3-b]pyridine core equipped with "functional handles"—typically leaving groups like halogens or triflates—at specific positions. nih.gov These handles allow for late-stage functionalization using a variety of cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly prevalent for this purpose. libretexts.orglibretexts.org A synthetic route has been developed to produce a 5-chloro-3-hydroxy-furo[2,3-b]pyridine intermediate on a gram scale. nih.gov The hydroxyl group can be readily converted to a triflate, creating two distinct and chemoselective handles for subsequent palladium-mediated couplings. The C5-chloro position and the C3-triflate position can be selectively functionalized to introduce a wide array of aryl, heteroaryl, or alkyl groups. nih.gov

For example, Suzuki-Miyaura coupling can be used to form new carbon-carbon bonds at these positions, allowing for the exploration of how different substituents impact target binding. nih.gov

Table 2: Example of Post-Synthetic Modification via Suzuki Coupling nih.gov

Furo[2,3-b]pyridine IntermediateCoupling PartnerCatalyst SystemProduct
5-chloro-3-(trifluoromethylsulfonyloxy)furo[2,3-b]pyridine(4-methoxyphenyl)boronic acidPd₂(dba)₃ / PᵗBu₃5-chloro-3-(4-methoxyphenyl)furo[2,3-b]pyridine
5-chloro-3-(trifluoromethanesulfonyloxy)furo[2,3-b]pyridine(3-aminophenyl)boronic acidPd₂(dba)₃ / PᵗBu₃3-amino-5-chlorofuro[2,3-b]pyridine

Beyond C-C bond formation, other post-synthetic modifications are common. The Buchwald-Hartwig amination, another palladium-catalyzed reaction, allows for the formation of C-N bonds, introducing various amine substituents. nih.gov Furthermore, if a carboxylic acid functional group is present on the scaffold, standard amide coupling reactions with a library of amines can be used to rapidly generate a series of carboxamide derivatives, a strategy successfully employed in SAR studies of the related 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov These methods provide a powerful toolkit for systematically optimizing the properties of furo[2,3-b]pyridine-based compounds.

Theoretical and Computational Investigations of Furo 2,3 B Pyridine Scaffolds

Electronic Structure Elucidation and Aromaticity Assessment

The electronic structure of the furo[2,3-b]pyridine (B1315467) scaffold is fundamental to its chemical behavior. The fusion of the electron-rich furan (B31954) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic environment. nih.gov Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO).

Application of Molecular Orbital Theory to Furo[2,3-b]pyridine Reactivity

Molecular Orbital (MO) theory is a cornerstone for predicting the reactivity of chemical compounds. mit.edu The Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful in this regard. chemrxiv.org The energies and spatial distributions of these orbitals dictate how a molecule will interact with electrophiles and nucleophiles.

For the furo[2,3-b]pyridine scaffold, the location of the HOMO and LUMO can be predicted through computational calculations. Generally, the electron-rich furan ring is expected to have a significant contribution to the HOMO, making it susceptible to electrophilic attack. Conversely, the electron-deficient pyridine ring is expected to dominate the LUMO, rendering it the likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies can precisely calculate this gap for 5,6-Dimethylfuro[2,3-b]pyridine, providing valuable information about its reactivity profile. For instance, in related pyridine derivatives, the HOMO and LUMO maps obtained from DFT calculations visualize the regions most likely to participate in chemical reactions. mdpi.comresearchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms at the molecular level. aps.org By calculating the potential energy surface of a reaction, DFT allows for the identification of intermediates, transition states, and the determination of activation energies. This information is vital for understanding the feasibility and pathways of chemical transformations involving the furo[2,3-b]pyridine scaffold.

For instance, DFT calculations have been successfully employed to support hypotheses about reaction pathways in the synthesis of furo[2,3-b]pyrrole derivatives, a related heterocyclic system. researchgate.net Similar methodologies can be applied to study reactions involving this compound, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. These calculations can elucidate the precise geometry of the transition states and provide a quantitative understanding of the energy barriers involved, thereby explaining the observed regioselectivity and reaction outcomes.

In silico studies on similar scaffolds have demonstrated the power of DFT in understanding bonding mechanisms. For example, investigations into the interaction of pyridine oximes with metal surfaces have used DFT to analyze adsorption characteristics and bonding. mdpi.com This highlights the capability of DFT to model complex chemical processes involving pyridine-containing heterocycles.

Computational Predictions of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting various spectroscopic parameters, which can be invaluable for the characterization of new compounds. For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).

The correlation between calculated net atomic charges and experimental 13C and 15N NMR chemical shifts has been demonstrated for related furopyrrole systems. mdpi.com By employing methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to obtain theoretical NMR spectra that can be compared with experimental data to confirm the structure of this compound.

Similarly, the vibrational frequencies can be calculated and compared with experimental IR spectra to identify characteristic peaks corresponding to specific functional groups and vibrational modes of the furo[2,3-b]pyridine core. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, offering insights into the photophysical properties of the molecule.

Table 1: Predicted Spectroscopic Data for Furo[2,3-b]pyridine Note: This table is based on general predictions for the parent compound and serves as an illustrative example. Specific values for this compound would require dedicated calculations.

Spectroscopic TechniquePredicted ParameterPredicted Value Range
13C NMRChemical Shift (ppm)Aromatic region: 100-160
1H NMRChemical Shift (ppm)Aromatic region: 7.0-8.5
IR SpectroscopyVibrational Frequency (cm-1)C-O-C stretch: ~1050-1250
C=N stretch: ~1600-1650
UV-Vis Spectroscopyλmax (nm)~250-300

Conformational Analysis and Molecular Dynamics Simulations of Furo[2,3-b]pyridine Derivatives

While the furo[2,3-b]pyridine scaffold itself is largely planar and rigid, the conformational flexibility of its substituted derivatives is crucial for their biological activity and intermolecular interactions. Conformational analysis, through computational methods, can identify the most stable (lowest energy) conformations of substituted furo[2,3-b]pyridines.

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational behavior of molecules over time. ethz.ch These simulations can reveal how derivatives of furo[2,3-b]pyridine behave in different environments, such as in solution or when interacting with a biological target like an enzyme. rsc.org For example, MD simulations have been used to study the binding patterns of inhibitors within the active sites of kinases, providing insights into the key interactions that stabilize the complex. rsc.orgnih.gov

For this compound, while the core remains rigid, the orientation of substituents could be subject to some degree of rotational freedom. More complex derivatives would exhibit a wider range of accessible conformations. MD simulations can map the conformational landscape and calculate the relative free energies of different conformers, which is essential for understanding structure-activity relationships. ethz.ch Molecular docking studies, often complemented by MD simulations, can predict the binding modes of furo[2,3-b]pyridine derivatives within protein binding sites, guiding the design of new therapeutic agents. nih.govnih.govbohrium.com

Advanced Applications of Furo 2,3 B Pyridine and Its Derivatives in Materials and Catalysis

Utilization in Organic Electronics and Optoelectronic Devices

Comprehensive studies detailing the integration of 5,6-Dimethylfuro[2,3-b]pyridine into organic electronic and optoelectronic devices are not extensively documented. The potential of a molecule in these fields is often predicated on its electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its photophysical characteristics, including absorption and emission spectra, and quantum yield. Without specific experimental data for this compound, its suitability for these applications remains theoretical.

Organic Light-Emitting Diode (OLED) Emitters

There is a lack of specific research on the use of this compound as an emitter in Organic Light-Emitting Diodes (OLEDs). The development of OLED emitters often involves the strategic design of molecules with high photoluminescence quantum yields and specific emission wavelengths. The pyridine (B92270) ring, being electron-withdrawing, and the furan (B31954) ring, an electron-rich system, could theoretically be functionalized to create materials with charge-transfer characteristics, which are sometimes employed in thermally activated delayed fluorescence (TADF) emitters. However, without empirical studies, the performance of this compound in this capacity is unknown.

Photovoltaic Device Components

Similarly, the application of this compound in photovoltaic devices has not been specifically reported. In the context of organic photovoltaics (OPVs), materials are sought that have broad absorption spectra in the visible and near-infrared regions, as well as appropriate energy levels to facilitate efficient charge separation and transport when paired with other materials. The specific electronic and optical properties of this compound would need to be characterized to assess its potential as a donor or acceptor material in OPV cells.

Role in Chemical Sensing Technologies

The use of this compound in the development of chemical sensors is not described in the available literature. Chemical sensors often rely on changes in the optical or electronic properties of a material upon interaction with a specific analyte. The nitrogen atom in the pyridine ring of this compound could potentially act as a binding site for certain metal ions or other electrophilic species, which might lead to a detectable signal. However, no such sensing applications have been developed or reported for this specific compound.

Application as Ligands or Scaffolds in Catalysis

While pyridine-containing compounds are widely used as ligands in coordination chemistry and catalysis due to the coordinating ability of the nitrogen lone pair, specific studies employing this compound as a ligand or scaffold in catalytic systems are not readily found. The electronic and steric properties of the furo[2,3-b]pyridine (B1315467) core, modified by the two methyl groups, would influence its coordination to a metal center and the subsequent reactivity of the resulting catalyst. The development of catalysts is an empirical science, and without dedicated research, the catalytic utility of this compound is undetermined.

Integration into Agrochemical Research and Development

There are no available research findings to suggest that this compound has been specifically investigated for agrochemical applications. The discovery of new herbicides, insecticides, or fungicides often involves the screening of large libraries of diverse chemical structures for biological activity against various pests and weeds. While the broader class of heterocyclic compounds is of interest in agrochemical research, the specific activity profile of this compound has not been published.

Development as Chemical Probes for Biological System Investigations

The development and application of this compound as a chemical probe for investigating biological systems have not been reported. Chemical probes are specialized molecules designed to interact with a specific biological target, often with fluorescent or reactive properties to allow for visualization or identification of the target. While some furo[2,3-b]pyridine derivatives have been explored for their biological activities, the specific use of the 5,6-dimethyl substituted version as a tool for chemical biology research is not documented.

Mechanistic Biological Studies and Molecular Target Interactions of Furo 2,3 B Pyridine Analogs

Anticancer Mechanisms and Antiproliferative Activities

The anticancer effects of furo[2,3-b]pyridine (B1315467) derivatives are attributed to several mechanisms of action, including the disruption of crucial cellular processes and interactions with key molecular targets involved in cancer progression.

Disruption of Key Cellular Signaling Pathways

Studies suggest that furo[2,3-b]pyridine derivatives exert their anticancer effects by disrupting key cellular signaling pathways essential for cancer cell survival and proliferation. nih.gov Molecular docking studies have indicated that these compounds have strong binding affinities for several critical protein kinases, which are pivotal components of these signaling cascades. nih.gov By interfering with these pathways, the compounds can inhibit cell growth and induce cell death in cancerous tissues. nih.gov

Interactions with Serine/Threonine Kinase AKT1

The serine/threonine kinase AKT1 is a central node in cell signaling pathways that promote survival and block apoptosis. nih.gov Furo[2,3-b]pyridine derivatives have been investigated for their ability to interact with AKT1. nih.gov Molecular docking studies revealed strong binding affinities of these derivatives to AKT1, suggesting that their anticancer mechanism involves the inhibition of this key survival kinase. nih.govnih.gov The binding of these compounds to AKT1 may involve residues such as Asn54, Trp80, Tyr272, Asp274, and Asp292. nih.gov

Modulation of Estrogen Receptor Alpha (ERα) Activity

Estrogen Receptor Alpha (ERα) is a crucial driver in the majority of breast cancers. nih.gov Consequently, it is a primary target for the development of new anticancer therapies. nih.gov Furo[2,3-b]pyridine derivatives have shown potential in modulating ERα activity. nih.gov Strong binding affinities to ERα have been observed in molecular docking studies, indicating that these compounds could act as inhibitors or modulators of this receptor, thereby interfering with hormone-dependent cancer cell growth. nih.gov

Binding Affinities to Human Epidermal Growth Factor Receptor 2 (HER2)

Human Epidermal Growth Factor Receptor 2 (HER2) is another critical target in cancer therapy, particularly in a subset of breast cancers where it is overexpressed. nih.gov Although no natural ligand directly binds to HER2, it is an important coreceptor. nih.gov Furo[2,3-b]pyridine derivatives have been analyzed for their interaction with HER2. nih.gov Docking studies have shown strong binding affinities, suggesting that these compounds may interfere with HER2 signaling, potentially by blocking its ability to form heterodimers with other receptors. nih.govnih.gov

In vitro Efficacy against Diverse Cancer Cell Lines

The antiproliferative activity of various pyridine-based compounds, including furo[2,3-b]pyridine analogs, has been evaluated against a range of human cancer cell lines. These studies demonstrate the potential of these scaffolds as cytotoxic agents. For instance, newly synthesized furo[2,3-b]pyridine derivatives (MI-S0, MI-S1, MI-S2, and MI-S3) exhibited potent cytotoxic activities against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Other related pyridine (B92270) derivatives have also shown significant efficacy.

Compound/DerivativeCancer Cell LineIC₅₀ (μM)Source
Furo[2,3-b]pyridine derivatives (MI-S0 to MI-S3)MCF-7 (Breast)Potent Activity nih.gov
Furo[2,3-b]pyridine derivatives (MI-S0 to MI-S3)MDA-MB-231 (Breast)Potent Activity nih.gov
Pyridine-2-carbothiamide (PCA) derivative 6HCT116 (Colon)1.1 nih.gov
Pyrazolopyridine derivative 8bA-549 (Lung)2.9 researchgate.net
Pyrazolopyridine derivative 8bHEPG2 (Liver)2.6 researchgate.net
Pyrazolopyridine derivative 8bHCT-116 (Colon)2.3 researchgate.net
Thienopyridine derivative 5dHCT-116 (Colon)Highest Activity nih.gov
Thienopyridine derivative 5dHepG-2 (Liver)Highest Activity nih.gov

Antimicrobial Research and Antibacterial Effects

In addition to their anticancer properties, various pyridine-containing heterocyclic compounds have been investigated for their antimicrobial potential against a range of pathogens. The structural diversity of pyridine derivatives allows for the development of agents with significant antibacterial and antifungal activities. nih.govnih.govresearchgate.net

Research has shown that certain pyrano[2,3-b]pyridine and pyridinethione derivatives exhibit good antibacterial activity when compared to standard antibiotics. researchgate.net For example, some newly synthesized fused pyrano[2,3-b]pyridine derivatives were effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans. ekb.eg Similarly, studies on imidazo[4,5-b]pyridine derivatives have demonstrated their sensitivity against Gram-positive bacteria such as Bacillus cereus. mdpi.com The mechanism of action for some pyridine derivatives is thought to involve irreversible interaction with bacterial cell walls, leading to apoptosis. nih.gov

Compound Class/DerivativeMicroorganismActivity/ResultSource
Pyrano[2,3-b]pyridine derivative 8Staphylococcus aureusMost potent (up to 90% impact) ekb.eg
Pyrano[2,3-b]pyridine derivative 5Aspergillus fumigatusMost effective ekb.eg
Pyrano[2,3-b]pyridine derivative 8Candida albicansMost effective ekb.eg
Imidazo[4,5-b]pyridine derivative 6Bacillus cereusSensitive mdpi.com
Imidazo[4,5-b]pyridine derivative 6Escherichia coliInhibitory activity mdpi.com
Pyridinethione derivative 10General BacteriaGood antibacterial activity researchgate.net
Pyridine derivatives 36 and 37Various bacterial strainsVery good antimicrobial activity nih.gov

Inhibitory Effects on Bacterial Growth

The antibacterial potential of pyridine derivatives is well-documented. nih.govnih.gov For instance, a series of novel pyridine derivatives incorporating an imidazo[2,1-b] nih.govnih.govfrontiersin.orgthiadiazole moiety demonstrated significant antibacterial activity. nih.gov Specifically, a 4-F substituted compound from this series exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL, which was twice as potent as the positive control, gatifloxacin (B573) (MIC=1.0 μg/mL). nih.gov Other studies on 2,4,6-tri-substituted pyridine derivatives also revealed significant antimicrobial activity, with many compounds showing efficacy comparable to standard antibiotics like streptomycin (B1217042) and fusidic acid. researchgate.net The introduction of certain functional groups, such as amino, hydroxy, and methoxy, has been noted to enhance the biological activities of pyridine-containing compounds. nih.gov

Activity against Drug-Resistant Strains (e.g., Mycobacterium tuberculosis)

The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. The furo[2,3-b]pyridine core has been identified as a promising scaffold for developing antibiotics against multidrug-resistant Mycobacterium tuberculosis (Mtb). nih.gov A screening of an in-house library of furopyridines led to the identification of a selective and bioactive compound effective against various drug-resistant strains of Mtb. nih.gov While the specific structure of the most potent analog was not detailed, this finding underscores the potential of the furo[2,3-b]pyridine framework in combating tuberculosis. nih.gov Further research into 2,4-disubstituted pyridine derivatives has shown significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org For instance, two such derivatives, compounds 11 and 15 , displayed strong in vitro antitubercular effects with MIC₉₉ values of 0.8 and 1.5 μg/ml, respectively. frontiersin.org Additionally, a series of 3,5-disubstituted pyridines were designed and synthesized, with compounds 24 and 26 emerging as potent inhibitors of M. tuberculosis H37Rv with an MIC of 1.56 μg/ml. nih.gov Notably, these compounds showed high selectivity for M. tuberculosis over other bacteria. nih.gov

Compound TypeOrganismActivity (MIC)Reference
4-F substituted pyridine-imidazo[2,1-b] nih.govnih.govfrontiersin.orgthiadiazoleBacteria0.5 µg/mL nih.gov
2,4-disubstituted pyridine derivative 11 Mycobacterium tuberculosis0.8 µg/mL frontiersin.org
2,4-disubstituted pyridine derivative 15 Mycobacterium tuberculosis1.5 µg/mL frontiersin.org
3,5-disubstituted pyridine derivative 24 Mycobacterium tuberculosis H37Rv1.56 µg/mL nih.gov
3,5-disubstituted pyridine derivative 26 Mycobacterium tuberculosis H37Rv1.56 µg/mL nih.gov

Antiprotozoal Properties (e.g., against Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge with limited treatment options. nih.govnih.gov Research into novel therapeutic agents has explored various heterocyclic compounds. While direct studies on 5,6-Dimethylfuro[2,3-b]pyridine are not available, related structures have shown promise. For example, two aminopyridine derivatives complexed with copper(II), 3a and 3b , were effective against the trypomastigote forms of T. cruzi. nih.gov These metallodrugs were also found to reduce the survival of intracellular amastigotes, with IC₅₀ values of 14.4 μM for 3a and 27.1 μM for 3b . nih.gov

CompoundOrganismActivity (IC₅₀)Reference
Compound 3a (aminopyridine-copper complex)Trypanosoma cruzi (amastigotes)14.4 µM nih.gov
Compound 3b (aminopyridine-copper complex)Trypanosoma cruzi (amastigotes)27.1 µM nih.gov

Neurobiological Activity and Anti-inflammatory Pathways

Analogs of furo[2,3-b]pyridine have also been investigated for their effects on the central nervous system and their potential to modulate inflammatory responses, which are often implicated in neurodegenerative diseases.

Neuroprotective Effects

A novel pyrrolo[2,3-b]pyridine-based compound, S01 , was rationally designed and synthesized as a potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease. nih.govnih.gov This compound exhibited a remarkable IC₅₀ of 0.35 ± 0.06 nM for GSK-3β inhibition. nih.govnih.gov In cell-based assays, S01 demonstrated low cytotoxicity and effectively promoted the outgrowth of neuronal neurites, a crucial aspect of neurogenesis. nih.govnih.gov Furthermore, it significantly ameliorated dyskinesia in a zebrafish model of Alzheimer's disease at a concentration of 0.12 μM. nih.gov These findings highlight the potential of the broader azabenzofuran scaffold in the development of neuroprotective agents.

Elucidation of Anti-inflammatory Mechanisms

The anti-inflammatory properties of pyridine-containing heterocycles are an active area of research. nih.gov A novel benzofuran–pyrazole–pyridine-based compound, 8 , has been developed and shown to possess anti-inflammatory and anti-osteoarthritis properties. nih.gov Its mechanism involves the inhibition of pro-inflammatory mediators. nih.gov While not a direct analog, this demonstrates the utility of the pyridine moiety in designing anti-inflammatory agents.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov A series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety have been synthesized and identified as dual inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov This structural similarity to this compound suggests that the furo[2,3-b]pyridine core could also serve as a scaffold for the design of novel AChE inhibitors.

Receptor Modulatory Actions

The furo[2,3-b]pyridine scaffold, a key structural motif in medicinal chemistry, has been the subject of various studies to determine its interaction with several key biological receptors. The following sections detail the modulatory actions of this compound and its analogs on specific receptor systems.

Inverse Agonism of Cannabinoid Receptor (CB1R)

Derivatives of the furo[2,3-b]pyridine scaffold have been identified as inverse agonists of the Cannabinoid-1 receptor (CB1R). google.com Inverse agonists are compounds that bind to the same receptor as an agonist but elicit an opposite pharmacological response. The synthesis and evaluation of a series of furo[2,3-b]pyridine-based compounds have demonstrated their potential as orally active modulators of CB1R. These novel compounds are recognized as antagonists and/or inverse agonists of the CB1 receptor and are considered useful in the management of conditions mediated by this receptor. google.com

Research has focused on the synthesis and structure-activity relationships (SAR) of these analogs, revealing their binding affinities and efficacy. While specific data on this compound is not extensively detailed in the available literature, the broader class of furo[2,3-b]pyridine derivatives has shown promise in this area. The core scaffold is seen as a valuable template for developing new CB1R inverse agonists.

Interactions with Epinephrine (B1671497) Alpha Receptors

Currently, there is a lack of specific research in the public domain detailing the direct interactions of this compound or its close analogs with epinephrine alpha receptors. While the broader class of pyridine-containing compounds has been investigated for various biological activities, specific data on the modulatory effects of the furo[2,3-b]pyridine scaffold on adrenergic receptors is not available.

M-Receptor Modulation

There is currently no specific information available in the scientific literature regarding the modulatory actions of this compound or other furo[2,3-b]pyridine analogs on muscarinic (M) receptors. Research on the interaction of this specific heterocyclic system with M-receptors has not been a primary focus of published studies.

Calcium Channel Receptor Interactions

Scientific literature does not currently provide specific evidence of interactions between this compound and calcium channel receptors. Studies on calcium channel blockers have predominantly focused on other classes of compounds, such as dihydropyridines, which are structurally distinct from the furo[2,3-b]pyridine core. nih.govresearchgate.netefpia.eu While some pyridine derivatives have been investigated for calcium channel blocking activity, there is no direct data to suggest that the furo[2,3-b]pyridine scaffold exhibits this property. nih.govresearchgate.netnih.gov

Antioxidant Properties

While direct studies on the antioxidant properties of this compound are not extensively documented, research into structurally related compounds provides some insight. A study on novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide demonstrated antioxidant activity. pensoft.net These compounds were evaluated in vitro for their radical scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. pensoft.net The thiazolo[4,5-b]pyridine (B1357651) core is an isostere of the furo[2,3-b]pyridine system, suggesting that the latter may also possess antioxidant potential. However, without direct experimental evidence, this remains a hypothesis.

Investigations into Cyclin-Dependent Kinase (CDK) Inhibition

The furo[2,3-b]pyridine scaffold has emerged as a promising template for the development of inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govnih.gov The deregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a significant area of research in oncology.

Several studies have highlighted the potential of furo[2,3-b]pyridine derivatives as potent and selective kinase inhibitors. researchgate.netnih.gov For instance, a series of pyrazolopyridine, furopyridine, and pyridine derivatives were synthesized and evaluated for their ability to inhibit CDK2/cyclin A2. Among these, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (compound 14 in the study) showed good inhibitory activity. nih.gov

In another study, a series of conformationally restricted, 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines were designed and evaluated for their dual inhibition of microtubule assembly and receptor tyrosine kinases. While this study focuses on the furo[2,3-d]pyrimidine (B11772683) core, the presence of the dimethyl substitution pattern is noteworthy. nih.govnih.gov

The table below summarizes the CDK2 inhibitory activity of a selected furo[2,3-b]pyridine analog.

Compound Name (as per study)StructureTargetIC50 (µM)
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateN/ACDK2/cyclin A20.93 nih.gov

Antiviral Activities

The antiviral potential of furo[2,3-b]pyridine and its analogs has been explored against a range of viruses. The structural versatility of this heterocyclic system allows for modifications that can significantly influence its biological activity.

Research on related imidazo[1,2-a]pyridines, which share a similar bicyclic core, has shown that substitutions on the pyridine ring can have a profound impact on antiviral potency. For example, a study on 3-arylalkylthiomethylimidazo[1,2-a]pyridines revealed that substitutions at the 6- or 8-position (analogous to the 5- and 6-positions of the furo[2,3-b]pyridine core) were critical for activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov Specifically, the presence of a five-membered heterocycle or a phenylthio group at these positions resulted in the most potent compounds. nih.gov This suggests that the nature and position of substituents on the pyridine ring of the furo[2,3-b]pyridine scaffold, such as the dimethyl groups in this compound, are likely to be key determinants of antiviral activity. These substitutions may influence the compound's interaction with viral or host cell targets. The antiviral mechanism for these imidazo[1,2-a]pyridines was found to be independent of the viral thymidine (B127349) kinase, indicating a different mode of action. nih.gov

Furthermore, a derivative from the isomeric furo[2,3-c]pyridine (B168854) class, PNU-142721, has been identified as a broad-spectrum inhibitor of HIV-1 non-nucleoside reverse transcriptase (NNRT). acs.org This compound demonstrated high potency against wild-type reverse transcriptase and certain mutant strains that are resistant to other NNRTIs. acs.org The discovery of potent antiviral agents within the broader furopyridine family underscores the potential of this scaffold in antiviral drug discovery.

Table 2: Antiviral Activity of Furopyridine Analogs

Compound/Analog ClassVirusMolecular Target/MechanismReference
3-Arylalkylthiomethylimidazo[1,2-a]pyridinesHuman Cytomegalovirus (CMV), Varicella-Zoster Virus (VZV)Independent of viral thymidine kinase nih.gov
PNU-142721 (Furo[2,3-c]pyridine derivative)Human Immunodeficiency Virus Type 1 (HIV-1)Non-nucleoside reverse transcriptase inhibitor acs.org

Note: This table presents findings from studies on related furopyridine analogs to illustrate the antiviral potential of the general scaffold, as specific data for this compound is not available.

Q & A

Q. Methodological Insight :

  • Kinase assays : Use recombinant enzymes (e.g., FGFR1-4) with ATP-competitive fluorescence polarization (FP) or radiometric assays .
  • Cholinesterase inhibition : Ellman’s method with acetylthiocholine iodide as substrate .

How can regioselectivity challenges in substituted furopyridine synthesis be addressed?

Advanced Question
Regioselectivity issues arise during halogenation or cross-coupling due to competing reactive sites. Strategies include:

  • Directing groups : Use ortho-directing groups (e.g., methyl or methoxy) to control substitution patterns .
  • Protection/deprotection : Temporarily block reactive sites (e.g., TsCl for tosylation in Scheme 3 ).
  • Computational modeling : Predict reactive sites using DFT calculations to guide synthetic routes.

Example : In Scheme 3 , sequential iodination and tosylation ensure regioselective functionalization before Suzuki coupling.

How are structure-activity relationships (SAR) validated for FGFR inhibitors?

Advanced Question
Rational Design Steps :

Core modification : Introduce substituents (e.g., methyl, methoxy) to enhance hydrophobic interactions with FGFR’s ATP-binding pocket .

In vitro assays : Measure IC₅₀ values against FGFR1-4 using kinase profiling panels .

In silico docking : Validate binding modes (e.g., PyMOL, AutoDock) to identify critical residues (e.g., Lys514 in FGFR1) .

Table 2 : SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives ()

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)Key Substituents
4h 793-CN, 5-(3,4-diOMe-Ph)
4a 15183-CH₃, 5-Ph

How to resolve contradictions in biological activity data across studies?

Advanced Question
Discrepancies may arise from:

  • Assay variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (e.g., pH 7.1 phosphate buffer in ).
  • Compound purity : Validate via HPLC (>95% purity) and NMR (e.g., confirm absence of regioisomers) .
  • Structural confirmation : Single-crystal X-ray diffraction to resolve ambiguous regiochemistry .

Case Study : Inconsistent AChE inhibition data for tetrahydrofuroquinolines may stem from variations in substrate concentration or incubation time.

What in silico methods predict binding affinity of furopyridine derivatives?

Advanced Question

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions (e.g., FGFR1-PDB: 3RH0) .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Phase .

Example : For AR ligands, the 3,5-dicyanopyridine core in was optimized using docking to mimic natural ligand interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.